InChI=1S/C17H19NO2.ClH/c19-17(20)10-11-18(15-8-9-15)12-14-6-3-5-13-4-1-2-7-16(13)14;/h1-7,15H,8-12H2,(H,19,20);1H . This string represents the compound’s molecular structure, including the arrangement of atoms and the bonds between them. 3-[Cyclopropyl(naphthalen-1-ylmethyl)amino]propanoic acid hydrochloride is a synthetic compound that belongs to a class of cyclic hydrocarbon derivatives. This compound is notable for its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. The presence of both cyclopropyl and naphthalene moieties suggests unique interactions with biological targets, making it a subject of interest for drug development.
This compound can be classified under amino acids and carboxylic acids, specifically as an amino acid derivative due to the presence of an amino group attached to a propanoic acid backbone. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility and stability for pharmaceutical applications. The compound's structure suggests potential uses in treating various medical conditions, particularly those related to inflammation or pain management.
The synthesis of 3-[Cyclopropyl(naphthalen-1-ylmethyl)amino]propanoic acid hydrochloride typically involves several key steps:
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound.
The molecular formula for 3-[Cyclopropyl(naphthalen-1-ylmethyl)amino]propanoic acid hydrochloride is . The compound features:
The molecular weight is approximately 290.76 g/mol. Structural analysis through X-ray crystallography or computational modeling can provide insights into its three-dimensional conformation and potential binding sites.
3-[Cyclopropyl(naphthalen-1-ylmethyl)amino]propanoic acid hydrochloride can participate in various chemical reactions:
Understanding these reactions is crucial for modifying the compound for specific therapeutic applications or improving its pharmacokinetic properties.
The mechanism of action for 3-[Cyclopropyl(naphthalen-1-ylmethyl)amino]propanoic acid hydrochloride likely involves interaction with specific receptors or enzymes in biological systems. Given its structure:
Further studies involving molecular docking simulations and biological assays are necessary to elucidate the precise mechanism of action and identify potential therapeutic targets.
Relevant data regarding these properties can be obtained through systematic characterization using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
3-[Cyclopropyl(naphthalen-1-ylmethyl)amino]propanoic acid hydrochloride shows promise in various scientific applications:
CAS No.: 34730-78-4
CAS No.: 98092-92-3
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2